molecular formula C20H12S B11523297 3-(Phenylethynyl)dibenzo[b,d]thiophene

3-(Phenylethynyl)dibenzo[b,d]thiophene

Cat. No.: B11523297
M. Wt: 284.4 g/mol
InChI Key: ZAXKAQOPTNPEEV-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)dibenzo[b,d]thiophene is a derivative of dibenzo[b,d]thiophene, a tricyclic aromatic heterocycle composed of two fused benzene rings and a central thiophene ring. The compound features a phenylethynyl (-C≡C-Ph) substituent at the 3-position of the dibenzothiophene core. This modification enhances π-conjugation and rigidity, making it valuable in organic electronics and medicinal chemistry. The sulfur atom in the thiophene ring contributes to its electronic properties, including polarizability and charge transport capabilities, while the ethynyl group facilitates extended conjugation and structural stability .

Applications span pharmaceuticals (e.g., COX inhibitors) and materials science (e.g., organic light-emitting diodes, OFETs), leveraging its tunable electronic and binding properties .

Properties

Molecular Formula

C20H12S

Molecular Weight

284.4 g/mol

IUPAC Name

3-(2-phenylethynyl)dibenzothiophene

InChI

InChI=1S/C20H12S/c1-2-6-15(7-3-1)10-11-16-12-13-18-17-8-4-5-9-19(17)21-20(18)14-16/h1-9,12-14H

InChI Key

ZAXKAQOPTNPEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed coupling of 2-iododibenzo[b,d]thiophene with phenylacetylene under Sonogashira coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a base, such as triethylamine, in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Electrophilic Cyclization Reactions

The phenylethynyl group participates in electrophilic cyclization to form fused heterocycles. For example, treatment with dimethyl(thiodimethyl)sulfonium tetrafluoroborate ( ):

Substrate Reagent Product Yield
3-(Phenylethynyl)dibenzo[b,d]thiophene(Me₂S)₂S⁺BF₄⁻, CH₂Cl₂, 24 hThiomethyl-functionalized fused thiophene99%

Key Observations :

  • The reaction proceeds via sulfonium ion intermediacy , enabling regioselective cyclization .

  • Ambient temperature tolerance minimizes side reactions.

Radical-Mediated Functionalization

Under oxidative conditions, the ethynyl group undergoes radical cyclization to form extended π-systems. Data from thieno[3,2-b]thiophene synthesis ( ):

Condition Outcome Radical Source
Na₂S₂O₄, H₂O, 80°CIntramolecular C–S bond formationSulfur radicals from Na₂S₂O₄

Application :

  • Forms antiaromatic pentalene-fused derivatives with tunable optoelectronic properties .

Oxidative Aromatization

The compound undergoes oxidative aromatization to stabilize antiaromatic intermediates. For example:

Oxidizing Agent Product Aromaticity Change
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Planar dibenzothiophene derivativesIncreased antiaromaticity → aromatic stabilization

Impact :

  • Modifies HOMO-LUMO gaps, enhancing fluorescence quantum yields .

Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous dibenzothiophenes undergo Suzuki coupling with boronic acids:

Halogen Position Boronic Acid Catalyst Yield
2-BromoPhB(OH)₂Pd(dba)₂, SPhos85%

Predicted Utility :

  • Functionalization for organic semiconductors or photovoltaic materials .

Thermal and Photochemical Stability

The compound exhibits stability under ambient light and heat (≤200°C), critical for device fabrication. Degradation pathways involve:

  • Homolytic cleavage of the C≡C bond under UV irradiation.

  • Oxidative decomposition in the presence of O₂/light .

Scientific Research Applications

Structural Characteristics

3-(Phenylethynyl)dibenzo[b,d]thiophene is characterized by a dibenzo[b,d]thiophene framework with a phenylethynyl substituent at the 3-position. This structure contributes to its distinct electronic properties, making it suitable for various applications, particularly in the realm of organic semiconductors.

Organic Electronics

One of the most prominent applications of 3-(Phenylethynyl)dibenzo[b,d]thiophene is in the field of organic electronics . The compound exhibits excellent charge transport properties, which are critical for the development of organic semiconductors and optoelectronic devices.

  • Charge Transport Properties : Studies have shown that 3-(Phenylethynyl)dibenzo[b,d]thiophene demonstrates high mobility in organic field-effect transistors (OFETs), making it a candidate for use in electronic devices such as sensors, displays, and solar cells .
  • Optoelectronic Devices : Its stability and favorable electronic characteristics allow it to be incorporated into various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Application AreaPropertiesPotential Uses
Organic ElectronicsHigh charge mobilityOFETs, OLEDs, OPVs
StabilityExcellent thermal and chemical stabilityLong-lasting electronic devices

Materials Science

In materials science, the compound's unique properties make it suitable for developing advanced materials.

  • Semiconductors : Research indicates that dibenzothiophene derivatives like 3-(Phenylethynyl)dibenzo[b,d]thiophene serve as prototype semiconductors. Their ability to form stable thin films is advantageous for various applications in flexible electronics .
  • Polymer Composites : The compound can be used as a building block for synthesizing polymer composites that exhibit enhanced electrical conductivity and mechanical strength .

Biological Applications

Emerging studies suggest potential biological activities associated with compounds similar to 3-(Phenylethynyl)dibenzo[b,d]thiophene.

Case Study 1: Charge Transport in Organic Semiconductors

A study investigated the charge transport characteristics of various dibenzothiophene derivatives, including 3-(Phenylethynyl)dibenzo[b,d]thiophene. The results indicated that this compound achieved mobilities comparable to traditional inorganic semiconductors, highlighting its potential for use in high-performance OFETs .

Case Study 2: Synthesis and Characterization of Polymer Composites

Research focused on synthesizing polymer composites incorporating 3-(Phenylethynyl)dibenzo[b,d]thiophene demonstrated improved electrical conductivity and mechanical properties. These composites were tested for use in flexible electronic applications, showcasing their versatility and effectiveness in enhancing material performance .

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the phenyl-ethynyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of target enzymes.

Comparison with Similar Compounds

Table 1: Key Comparison of Dibenzo[b,d]thiophene and Dibenzo[b,d]furan

Property Dibenzo[b,d]thiophene Dibenzo[b,d]furan
Resonance Energy (kcal/mol) 58 ~50
HOMO-LUMO Gap (eV) 3.2 3.5
Antimycobacterial MIC 0.39 µg/mL 1.56 µg/mL
OLED EQE (%) 18.2 15.8

Naphthodithiophenes

Naphthodithiophenes (e.g., naphtho[1,2-b:3,4-b']dithiophenes) feature two fused thiophene rings with a naphthalene core, extending conjugation further than dibenzothiophene. These compounds exhibit higher charge carrier mobility (up to 0.1 cm²/Vs in OFETs) due to their planar, rigid structures. However, synthetic complexity and reduced solubility limit their application compared to 3-(phenylethynyl)dibenzo[b,d]thiophene, which balances conjugation with processability .

Dibenzo[b,d]thiophene Sulfone

The sulfone derivative (dibenzo[b,d]thiophene 5,5-dioxide) introduces polar sulfonyl groups, increasing hydrophilicity and photocatalytic activity. For example, sulfone-containing polymers achieved an external quantum efficiency (EQE) of 20.7% in hydrogen evolution, outperforming non-sulfonated analogs by a factor of three. In contrast, 3-(phenylethynyl)dibenzo[b,d]thiophene prioritizes electronic modulation over polarity .

Table 2: Photocatalytic Performance of Dibenzo[b,d]thiophene Derivatives

Compound EQE (%) at 420 nm Hydrogen Evolution Rate (mmol/g/h)
Dibenzo[b,d]thiophene sulfone 20.7 12.4
3-(Phenylethynyl) derivative N/A N/A
Parent dibenzothiophene 0.04 0.8

Carbazole Derivatives

Carbazole-based compounds (e.g., N-methylcarbazole) lack sulfur, resulting in higher HOMO levels (-5.4 eV vs. -5.8 eV for dibenzothiophene) and reduced bioactivity. In antimycobacterial assays, carbazole-triazole hybrids showed MIC values >6.25 µg/mL, highlighting sulfur’s critical role in enhancing binding affinity .

Thiophene-Ethynyl Analogues

Simple thiophene-ethynyl compounds (e.g., 3-(phenylethynyl)thiophene) lack the fused aromatic system of dibenzothiophene, leading to reduced thermal stability (decomposition at ~200°C vs. 300°C for 3-(phenylethynyl)dibenzo[b,d]thiophene) and lower charge mobility.

Q & A

Basic: What synthetic strategies are employed for preparing 3-(Phenylethynyl)dibenzo[b,d]thiophene, and what factors critically influence reaction yields?

Methodological Answer:
The synthesis typically involves functionalization of the dibenzothiophene core via cross-coupling reactions. A key step is the Sonogashira coupling to introduce the phenylethynyl group. Critical parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst ensures efficient alkyne-aryl coupling .
  • Solvent optimization : Toluene or THF under inert conditions minimizes side reactions like homocoupling .
  • Temperature control : Reactions are often conducted at 80–110°C to balance reactivity and stability of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization isolates the product. Yield improvements (70–90%) are achieved by pre-activating dibenzothiophene derivatives with halogenation (e.g., bromination at the 3-position) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing 3-(Phenylethynyl)dibenzo[b,d]thiophene?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution. Aromatic protons in dibenzothiophene appear as multiplet signals (δ 7.2–8.5 ppm), while the phenylethynyl group shows distinct triplets for sp-hybridized carbons .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves π-stacking interactions in the solid state, critical for optoelectronic applications. Crystallization in DCM/hexane mixtures yields single crystals suitable for diffraction studies .
  • UV-Vis/fluorescence spectroscopy : Measures λmax and quantum yield, correlating with conjugation length and substituent effects .

Advanced: How can researchers optimize the Sonogashira coupling step to minimize side reactions (e.g., homocoupling or alkyne oligomerization)?

Methodological Answer:

  • Precatalyst activation : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce oxidative side reactions. Add CuI (5 mol%) to enhance alkyne activation .
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of dibenzothiophene halide to phenylacetylene to limit excess alkyne .
  • Inert atmosphere : Rigorous degassing with N₂/Ar prevents oxidation of intermediates .
  • Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the palladium complex and improve solubility .
  • Post-reaction quenching : Use aqueous NH₄Cl to chelate residual Pd, followed by extraction with ethyl acetate to isolate the product .

Advanced: How should discrepancies in reported optical properties (e.g., fluorescence quantum yield) of 3-(Phenylethynyl)dibenzo[b,d]thiophene derivatives be resolved?

Methodological Answer:

  • Standardized measurement protocols : Use calibrated instruments (e.g., integrating sphere for quantum yield) and reference compounds (e.g., quinine sulfate) to normalize data .
  • Solvent effects : Document solvent polarity (e.g., dielectric constant) and degassing procedures, as oxygen can quench fluorescence .
  • Sample purity : Validate via HPLC (≥95% purity) to exclude fluorescent impurities .
  • Computational validation : Compare experimental λem with TD-DFT calculations (B3LYP/6-31G* level) to confirm electronic transitions .

Basic: What safety protocols are critical when handling hazardous byproducts (e.g., halogenated intermediates) during synthesis?

Methodological Answer:

  • Waste segregation : Halogenated byproducts (e.g., 3-bromodibenzothiophene) must be stored separately in labeled containers and disposed via certified waste management services .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Emergency procedures : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .

Advanced: How can researchers design derivatives of 3-(Phenylethynyl)dibenzo[b,d]thiophene for enhanced charge transport in organic semiconductors?

Methodological Answer:

  • Electron-withdrawing substituents : Introduce nitro (-NO₂) or cyano (-CN) groups at the 2-position to lower LUMO levels, improving electron mobility .
  • π-Extension : Fuse additional thiophene rings or phenyl groups to increase conjugation, as demonstrated in dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene derivatives .
  • Crystallinity control : Modify alkyl side chains (e.g., branched vs. linear) to tune packing motifs, analyzed via grazing-incidence XRD .

Basic: What are the key challenges in scaling up the synthesis of 3-(Phenylethynyl)dibenzo[b,d]thiophene for bulk material studies?

Methodological Answer:

  • Reactor design : Transition from batch to flow reactors for exothermic steps (e.g., halogenation) to improve heat dissipation .
  • Catalyst recovery : Use polymer-supported Pd catalysts to reduce metal leaching and enable reuse .
  • Solvent recycling : Implement distillation systems for toluene/THF recovery, reducing costs and environmental impact .

Advanced: How can researchers reconcile conflicting data on the thermal stability of 3-(Phenylethynyl)dibenzo[b,d]thiophene in different matrices?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Conduct under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) .
  • Matrix effects : Compare stability in polymer blends (e.g., PMMA vs. polystyrene) to assess host-guest interactions .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and identify degradation mechanisms .

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